molecular formula C27H40NO5P B2706250 2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 1024175-15-2

2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No. B2706250
CAS RN: 1024175-15-2
M. Wt: 489.593
InChI Key: WZVAZARWXKIWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methylcyclohexyl ((2,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a useful research compound. Its molecular formula is C27H40NO5P and its molecular weight is 489.593. The purity is usually 95%.
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Scientific Research Applications

Steric Hindrance and Lithiation

The influence of steric hindrance on the lithiation of ferrocenylalkylamines, including compounds derived from (-)-menthone, highlights the complexity of reactions involving bulky substituents. These studies contribute to understanding how steric effects influence chemical reactions, potentially applicable in designing novel organometallic compounds for catalysis or synthesis (Deus, Robles, & Herrmann, 1990).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones explores the effects of substituents on chemical reactions and product distributions. These studies provide foundational knowledge for synthesizing cyclic compounds with specific configurations, useful in organic synthesis and the development of new materials (Marshall & Partridge, 1968).

Carbohydrate Modification

The reaction of carbohydrates with triphenyl phosphite methiodide and related compounds demonstrates the potential for modifying sugar molecules, leading to new routes for synthesizing deoxysugars. This research has implications for the development of novel carbohydrates with tailored physical, chemical, or biological properties (Kochetkov & Usov, 1963).

Photosensitized Reactions

Studies on the photosensitized reactions of 1-cyclohexenyl carbinols reveal pathways to various products under UV irradiation. Understanding these reactions can inform the development of photochemical processes for synthesizing complex organic molecules (Marshall & Greene, 1969).

Phosphonate Compounds

The synthesis and investigation of properties of aminomethylendiphosphinates and related compounds expand the toolkit of functional groups available for organic synthesis, particularly in the creation of compounds with potential biological activity or as ligands in catalytic systems (Maier, 1981).

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40NO5P/c1-18(2)23-14-8-19(3)16-26(23)33-34(30,22-12-9-20(10-13-22)28(4)5)27(29)24-15-11-21(31-6)17-25(24)32-7/h9-13,15,17-19,23,26-27,29H,8,14,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVAZARWXKIWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=C(C=C(C=C3)OC)OC)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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